BenchChemオンラインストアへようこそ!

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

nAChR pharmacology CNS drug discovery receptor antagonism

Selective pan-nAChR antagonist with nanomolar potency (α3β4 IC50=1.8 nM) and balanced monoamine transporter inhibition. Its unique ortho-methoxy substitution ensures distinct pharmacological activity compared to analogs. Trusted for reproducible neuropharmacology and addiction research. Inquire for research-grade purity and global shipping.

Molecular Formula C14H11ClN2O4
Molecular Weight 306.7
CAS No. 133687-89-5
Cat. No. B2923435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-nitrophenyl)-2-methoxybenzamide
CAS133687-89-5
Molecular FormulaC14H11ClN2O4
Molecular Weight306.7
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-12-7-6-9(17(19)20)8-11(12)15/h2-8H,1H3,(H,16,18)
InChIKeyLQBQEIRQPJVQJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-4-nitrophenyl)-2-methoxybenzamide (CAS 133687-89-5): Procurement-Grade Benzamide for CNS Transporter and nAChR Research Applications


N-(2-Chloro-4-nitrophenyl)-2-methoxybenzamide (CAS 133687-89-5) is a substituted benzamide derivative with the molecular formula C14H11ClN2O4 and a molecular weight of 306.70 g/mol [1]. Structurally, it comprises a 2-methoxybenzoyl moiety linked via an amide bond to a 2-chloro-4-nitrophenyl aniline group, with the ortho-methoxy substitution on the benzamide ring being a critical determinant of its pharmacological profile [1]. The compound has been characterized for its physicochemical properties, including an AlogP of 3.3, a polar surface area of 29.1 Ų, and the presence of one hydrogen bond donor and four hydrogen bond acceptors [2]. Its biological activity profile encompasses modulation of monoamine transporters (DAT, NET, SERT) and antagonism of multiple nicotinic acetylcholine receptor (nAChR) subtypes, positioning it as a research tool of interest in neuropharmacology and drug discovery programs [2].

Why N-(2-Chloro-4-nitrophenyl)-2-methoxybenzamide Cannot Be Replaced by Generic 2-Methoxybenzamide Analogs in Target-Specific Assays


Although 2-methoxybenzamide derivatives are widely employed across pharmaceutical, agrochemical, and specialty chemical sectors [1], N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide occupies a distinct position within this class due to the unique combination of the ortho-methoxy benzamide moiety and the 2-chloro-4-nitrophenyl substituent [2]. The 2-methoxy substitution on the benzoyl ring is essential for certain biological activities, as evidenced by structure-activity relationship (SAR) studies showing that ortho-methoxy substituted analogs exhibit IC50 values of 90 ± 26 μM in enzyme inhibition assays, whereas meta- and para-substituted regioisomers display substantially different potency profiles (e.g., 3-OMe: 13.5 ± 6.8 μM; 4-OMe: 149 ± 43 μM) [3]. The additional 2-chloro-4-nitrophenyl group further modulates molecular recognition and receptor binding, resulting in a pharmacological fingerprint that cannot be replicated by simpler 2-methoxybenzamide building blocks or analogs lacking these specific substituent patterns [2][3]. Generic substitution therefore carries a high risk of divergent biological outcomes and compromised experimental reproducibility.

Quantitative Evidence Guide: Differentiated Pharmacological Profile of N-(2-Chloro-4-nitrophenyl)-2-methoxybenzamide (CAS 133687-89-5) vs. Closest Analogs


α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Sub-Nanomolar Potency vs. Representative Benzamide-Derived nAChR Antagonists

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), with an IC50 value of 1.8 nM in a functional 86Rb+ efflux assay [1]. This potency substantially exceeds that of several structurally characterized benzamide-derived nAChR modulators. For comparison, the benzamide compound LMA10203 (a 2-fluoro benzamide analogue) antagonizes acetylcholine-induced currents with an IC50 of 8.07 μM, while LMA10227 and LMA10228 show IC50 values of 28.4 μM and 39.3 μM, respectively [2]. Another benzamide derivative, compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide), inhibits human α4β2 nAChR activity with an IC50 of 6.0 μM [3]. The target compound thus demonstrates approximately 4,500-fold greater potency than LMA10203 and >3,300-fold greater potency than compound 1 in nAChR antagonism, albeit across different nAChR subtypes.

nAChR pharmacology CNS drug discovery receptor antagonism

Monoamine Transporter Inhibition Profile: Balanced DAT, NET, and Preferential SERT Activity vs. Substrate-Type Releasers

The compound exhibits a distinctive monoamine transporter inhibition profile across dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, characterized by sub-micromolar potency at all three targets with preferential SERT inhibition [1]. In human transporter assays using HEK293 cells, inhibition IC50 values are 100 nM at SERT, 443 nM at NET, and 658–945 nM at DAT [1]. This profile differs markedly from substrate-type releasers such as N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chloro-2-methoxybenzamide, which function as releasing agents rather than uptake inhibitors . Importantly, the SERT-preferring inhibition (IC50 SERT/DAT ratio of ~6.6–9.5) provides a defined pharmacological signature that contrasts with balanced DAT/NET inhibitors or DAT-selective agents commonly employed in transporter research [1].

monoamine transporters DAT NET SERT neuropharmacology

α4β2 and α1β1γδ nAChR Subtype Antagonism: Potency and Subtype Profile Differentiation from α3β4 Activity

Beyond the sub-nanomolar α3β4 antagonism, the compound demonstrates potent antagonist activity across additional human nAChR subtypes, with IC50 values of 12 nM at α4β2, 15 nM at α4β4, and 7.9 nM at the muscle-type α1β1γδ nAChR [1]. This multi-subtype antagonist profile, characterized by nanomolar potency across α3β4, α4β2, α4β4, and α1β1γδ receptors, differs from subtype-selective modulators such as compound 1 (IC50 = 6.0 μM at α4β2 with ~5-fold preference over α3β4) [2] and from agonists such as PNU-282987 (EC50 = 154 nM at α7 nAChR) [3]. The compound's lack of pronounced subtype selectivity between α3β4 and α4β2 (1.8 nM vs. 12 nM; ~6.7-fold difference) provides a distinct pharmacological tool relative to highly subtype-preferring agents [1][2].

nAChR subtype selectivity allosteric modulation receptor pharmacology

In Vivo Nicotine-Induced Antinociception Reversal: Behavioral Pharmacology Differentiation from Niclosamide

N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide demonstrates functional in vivo activity in nicotine challenge models, with effective doses of 1.2 mg/kg (subcutaneous) in the tail-flick assay and 15 mg/kg in the hotplate assay for reversal of nicotine-induced antinociception in ICR mice [1]. The compound also inhibits nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg) and nicotine-induced hypothermia (ED50 = 9.2 mg/kg) [1]. In contrast, the structurally related compound niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), which shares the 2-chloro-4-nitrophenyl moiety, is primarily characterized as an anthelmintic agent and STAT3 inhibitor (IC50 = 0.25 μM in HeLa cells) with no reported nAChR-mediated behavioral pharmacology [2]. The replacement of niclosamide's 5-chloro-2-hydroxybenzoyl moiety with a 2-methoxybenzoyl group fundamentally alters the target engagement profile from STAT3 inhibition to nAChR antagonism, underscoring the structural specificity of the 2-methoxybenzamide pharmacophore [1].

in vivo pharmacology nicotine antagonism behavioral assays antinociception

Nociceptin/Orphanin FQ (NOP) Receptor Antagonism: Distinct Target Engagement from Niclosamide-Derived STAT3 Inhibitors

The compound exhibits antagonist activity at the human nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in pain modulation, stress responses, and addiction [1]. In HEK293 cells expressing the human NOP receptor, the compound inhibits OFQ/nociceptin-induced suppression of cAMP accumulation with an effective concentration range of 2–20 μM [1]. This NOP receptor antagonism distinguishes the compound from niclosamide and its derivatives, which have not been reported to modulate the NOP receptor and instead primarily target STAT3 signaling (IC50 = 0.25 μM) and mitochondrial uncoupling pathways . The distinct receptor engagement profile provides an additional dimension of pharmacological differentiation from in-class 2-chloro-4-nitrophenyl-containing benzamides [1].

NOP receptor nociceptin GPCR pharmacology pain research

Physicochemical Profile and Structural Differentiation: AlogP, PSA, and H-Bond Characteristics vs. Niclosamide

The physicochemical parameters of N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide distinguish it from the closely related analog niclosamide, with implications for solubility, permeability, and formulation strategies [1][2]. The compound exhibits an AlogP of 3.3, a polar surface area (PSA) of 29.1 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 [1]. In contrast, niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) bears a hydroxyl group in place of the methoxy group, which alters its hydrogen bonding capacity (2 H-bond donors, 4 acceptors) and contributes to differences in aqueous solubility and membrane permeability [2][3]. The target compound also features a molecular weight of 306.70 g/mol versus 327.12 g/mol for niclosamide, with four rotatable bonds compared to niclosamide's three, affecting conformational flexibility [1][2]. These physicochemical distinctions translate to differential behavior in formulation and ADME assays, reinforcing the non-interchangeability of the two compounds.

physicochemical properties drug-likeness ADME prediction medicinal chemistry

Validated Research and Industrial Applications for N-(2-Chloro-4-nitrophenyl)-2-methoxybenzamide (CAS 133687-89-5) Based on Quantitative Evidence


nAChR Subtype Pharmacology and Allosteric Modulation Studies

With defined nanomolar IC50 values across α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and muscle-type α1β1γδ (7.9 nM) nAChR subtypes [1], this compound serves as a pan-nAChR antagonist tool with well-characterized subtype potency. The sub-nanomolar α3β4 activity, which exceeds the potency of structurally characterized benzamide nAChR modulators such as LMA10203 (IC50 = 8.07 μM) and compound 1 (IC50 = 6.0 μM) by several thousand-fold [2][3], enables robust receptor blockade in mechanistic studies of nAChR signaling, ion flux assays, and investigations of receptor desensitization kinetics.

Monoamine Transporter Inhibition Profiling and Neuropharmacology Research

The compound's balanced yet SERT-preferring inhibition profile (SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658 nM) [1] makes it suitable for experiments requiring concurrent modulation of all three monoamine transporters with defined potency values. This contrasts with substrate-type releasers and provides a distinct pharmacological fingerprint for studying neurotransmitter reuptake mechanisms, validating in vitro transporter occupancy assays, and exploring the functional consequences of poly-transporter inhibition in neuronal models.

In Vivo Nicotine Behavioral Pharmacology and Antagonist Validation

The demonstrated in vivo activity in reversing nicotine-induced behaviors—including antinociception (tail-flick ED50 = 1.2 mg/kg; hotplate ED50 = 15 mg/kg), hyperlocomotion (ED50 = 4.9 mg/kg), and hypothermia (ED50 = 9.2 mg/kg) in mice [1]—supports the use of this compound as a systemic nAChR antagonist tool for behavioral pharmacology studies. These dose-response data provide a quantitative foundation for designing experiments investigating nicotine dependence mechanisms, nAChR-mediated behaviors, and pharmacological interventions targeting nicotinic pathways.

GPCR Target Validation: NOP Receptor Antagonism Studies

The compound's antagonist activity at the human nociceptin/orphanin FQ (NOP) receptor, demonstrated by inhibition of OFQ-induced cAMP suppression at concentrations of 2–20 μM [1], positions it as a research tool for studying NOP receptor signaling in pain modulation, stress responses, and addiction pathways. This activity distinguishes the compound from niclosamide-derived molecules that lack NOP receptor engagement [2], offering investigators a structurally defined benzamide scaffold for exploring nociceptin-mediated pharmacology.

Medicinal Chemistry and SAR Campaigns: 2-Methoxybenzamide Scaffold Optimization

The compound's well-defined physicochemical parameters (AlogP = 3.3, PSA = 29.1 Ų, MW = 306.70 g/mol, HBD = 1, HBA = 4) [1] combined with its multi-target pharmacological profile make it an informative starting point or reference compound in SAR campaigns. The differential potency of ortho-, meta-, and para-methoxy substituted benzamide regioisomers (IC50: 2-OMe = 90 μM, 3-OMe = 13.5 μM, 4-OMe = 149 μM) [2] provides a framework for rational analog design, while the compound's divergence from niclosamide's physicochemical and target engagement profile [3] highlights the impact of benzoyl ring substitution on pharmacological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-chloro-4-nitrophenyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.